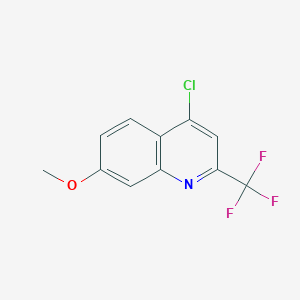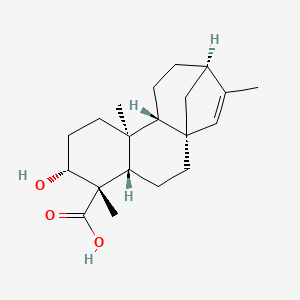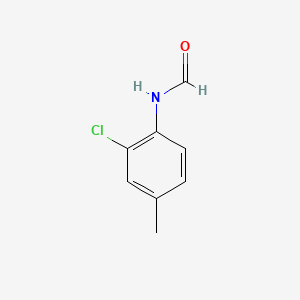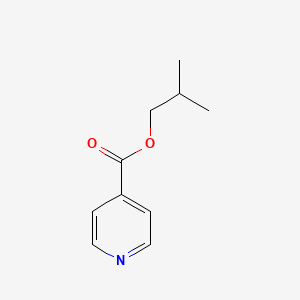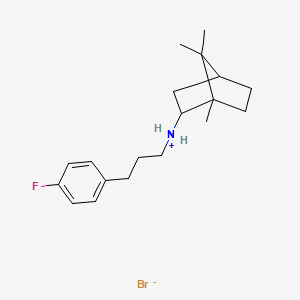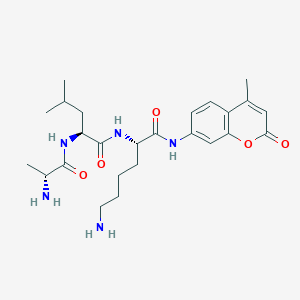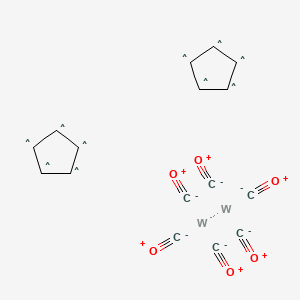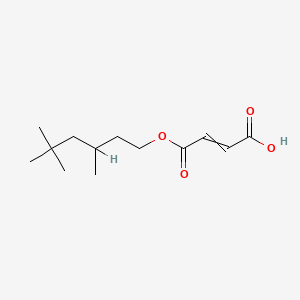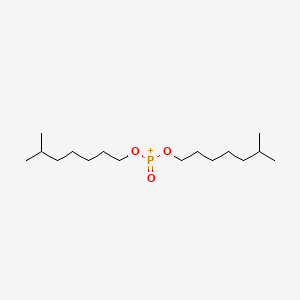
Diisooctyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisooctyl phosphonate is an organophosphorus compound characterized by the presence of two isooctyl groups attached to a phosphonate moiety. This compound is known for its stability and versatility, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisooctyl phosphonate can be synthesized through a catalytic process. One common method involves reacting this compound with sodium ethylate to obtain sodium this compound. This intermediate is then reacted with chloro-iso-octane under the catalysis of an alkali metal salt of iodine at temperatures ranging from 150-160°C for 2-4 hours. The reaction mixture is then saponified, separated, and distilled to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the consumption of chloro-iso-octane and minimize byproduct formation, thereby improving the overall yield to approximately 92.3% .
Analyse Chemischer Reaktionen
Types of Reactions
Diisooctyl phosphonate undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another. For example, the reaction of this compound with sodium ethylate.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Common Reagents and Conditions
Sodium Ethylate: Used in the initial step to form sodium this compound.
Chloro-iso-octane: Reacts with sodium this compound under catalytic conditions.
Alkali Metal Salt of Iodine: Acts as a catalyst in the reaction.
Major Products Formed
The primary product of these reactions is this compound itself, along with various intermediates and byproducts depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Diisooctyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems, particularly in the context of phosphorus metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Employed in the production of flame retardants, plasticizers, and extraction agents for metal separation
Wirkmechanismus
The mechanism by which diisooctyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of naturally occurring phosphates. This allows it to participate in metabolic pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinic Acids: These compounds have a similar structure but differ in the presence of phosphorus-carbon bonds.
Phosphonates: Share the phosphonate moiety but may have different alkyl or aryl groups attached
Uniqueness
Diisooctyl phosphonate is unique due to its specific isooctyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring stability and versatility.
Eigenschaften
CAS-Nummer |
36116-84-4 |
|---|---|
Molekularformel |
C16H34O3P+ |
Molekulargewicht |
305.41 g/mol |
IUPAC-Name |
bis(6-methylheptoxy)-oxophosphanium |
InChI |
InChI=1S/C16H34O3P/c1-15(2)11-7-5-9-13-18-20(17)19-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3/q+1 |
InChI-Schlüssel |
DBLFQTDPPZZDGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCO[P+](=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


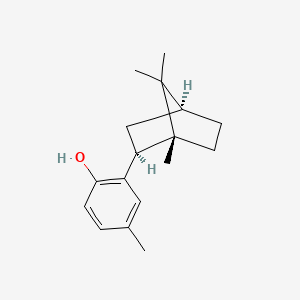
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
